Sodium sesquicarbonate

Description

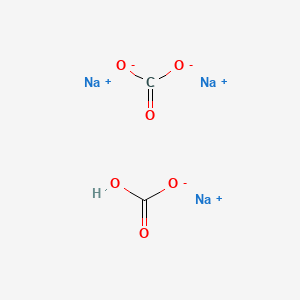

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTAGTRAWPDFQO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049646 | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White flakes, crystals or crystalline powder | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water, Soluble in water | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.112 | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, flakes, or crystalline powder, White, needle-shaped crystals | |

CAS No. |

533-96-0, 6106-20-3, 72227-05-5 | |

| Record name | Sodium sesquicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbicarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072227055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogendicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X815621J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of Sodium Sesquicarbonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sesquicarbonate, a double salt of sodium carbonate and sodium bicarbonate with the formula Na₃H(CO₃)₂·2H₂O, is a naturally occurring crystalline compound also known as trona.[1][2] While traditionally used in cleaning agents, water treatment, and as a food additive (E500(iii)), its unique properties as a buffering agent and pH modifier are garnering significant interest within the pharmaceutical industry.[1][3][4][5] In drug development, the solid-state properties of an excipient are of paramount importance, as they directly influence the stability, dissolution profile, and ultimately the bioavailability of the active pharmaceutical ingredient (API).

Crystallographic analysis is the cornerstone for understanding these solid-state characteristics. It provides an unambiguous determination of the three-dimensional atomic arrangement, which governs the macroscopic properties of the material. This guide offers a comprehensive overview of the crystal structure of this compound and presents the core experimental methodologies required for its rigorous crystallographic characterization, ensuring its suitability for pharmaceutical applications.

Part I: Fundamental Crystallography of this compound

The dihydrate form of this compound, found naturally as the mineral trona, is the most well-characterized crystalline phase. Its structure was first determined through X-ray diffraction studies and has been refined over the years.

Crystal System and Structural Parameters

This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.[2][6][7] The specific space group is C2/c, a common centrosymmetric space group.[8][9] The established unit cell parameters, which define the dimensions of the fundamental repeating block of the crystal, are summarized in the table below.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [8][9] |

| a | 20.41 ± 0.03 Å | [8][9] |

| b | 3.49 ± 0.01 Å | [8][9] |

| c | 10.31 ± 0.01 Å | [8][9] |

| β | 106° 20' ± 10' | [8][9] |

Molecular Arrangement and Interatomic Bonding

The crystal structure of this compound is a fascinating arrangement of sodium ions, carbonate ions (CO₃²⁻), bicarbonate ions (HCO₃⁻), and water molecules, all held together by a network of ionic and hydrogen bonds. A key feature is the formation of a dimeric anion, [HC₂O₆]³⁻, where two carbonate ions are linked by a strong hydrogen bond of approximately 2.53 Å.[2][8][9] The water molecules are also integral to the structure, participating in hydrogen bonding with oxygen atoms of the carbonate ions, with bond lengths of about 2.72 Å and 2.77 Å.[2][8] This intricate network of interactions dictates the material's stability and physical properties.

Caption: Interatomic interactions in the this compound crystal lattice.

Part II: Experimental Methodologies for Crystallographic Analysis

For drug development professionals, verifying the identity, purity, and consistency of an excipient batch is critical. The following section outlines the workflows for a comprehensive crystallographic analysis.

Caption: General workflow for the crystallographic analysis of this compound.

Step 1: Sample Preparation & Crystallization

The quality of the crystallographic data is directly dependent on the quality of the sample. The choice between preparing a powder or a single crystal depends on the analytical goal.

-

Protocol 1: Powder Sample Preparation for Phase Identification (PXRD)

-

Causality: Powder X-ray diffraction (PXRD) requires a sample composed of millions of randomly oriented microcrystals.[10] Grinding the bulk material into a fine, homogenous powder ensures that all possible crystal lattice planes are exposed to the X-ray beam, producing a complete and representative diffraction pattern.

-

Methodology:

-

Place approximately 100-200 mg of crystalline this compound into an agate mortar.

-

Gently grind the sample with the pestle using a circular motion until a fine, consistent powder is obtained. Avoid excessive force, which could induce phase changes or amorphization.

-

Pack the powder into a sample holder, ensuring a flat, level surface to minimize height displacement errors during data collection.

-

-

-

Protocol 2: Single Crystal Growth for Structure Determination (SC-XRD)

-

Causality: To determine a crystal structure ab initio or to obtain highly precise atomic coordinates and bond lengths, a single, high-quality crystal is required. Slow, controlled crystallization from a solution allows molecules to arrange themselves into a well-ordered lattice, minimizing defects.

-

Methodology:

-

Prepare a saturated aqueous solution by dissolving equimolar amounts of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in deionized water at a slightly elevated temperature (e.g., 40-50°C).[11][12]

-

Filter the solution while warm to remove any insoluble impurities.

-

Transfer the clear solution to a clean beaker and cover it loosely (e.g., with perforated paraffin film) to allow for slow evaporation.

-

Place the beaker in a location free from vibrations and temperature fluctuations.

-

Monitor over several days for the formation of well-defined, needle-like crystals.[1][6] Select a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) for analysis.

-

-

Step 2: Data Collection via X-ray Diffraction (XRD)

-

A. Powder X-ray Diffraction (PXRD)

-

Purpose: PXRD is the workhorse technique for routine analysis. It is used for rapid phase identification (confirming the material is indeed this compound), assessing sample purity (detecting other crystalline phases), and verifying batch-to-batch consistency.[10]

-

Typical Experimental Parameters:

Parameter Setting Rationale Radiation Cu Kα (λ = 1.5406 Å) Most common X-ray source; provides good diffraction for organic and inorganic materials. Geometry Bragg-Brentano Standard geometry for powder diffractometers, focusing the beam for optimal intensity. Voltage/Current 40 kV / 40 mA Typical power settings to generate sufficient X-ray flux. Scan Range (2θ) 5° to 70° Covers the most information-rich region of the diffraction pattern for this compound. | Step Size | 0.02° | A small step size ensures good resolution of diffraction peaks. |

-

-

B. Single-Crystal X-ray Diffraction (SC-XRD)

-

Purpose: This is the definitive technique for determining the precise atomic arrangement, including bond lengths, bond angles, and the absolute configuration of molecules in the unit cell.[13]

-

Methodology:

-

A suitable single crystal is carefully mounted on a goniometer head.

-

The crystal is placed in the X-ray beam (often Mo Kα, λ = 0.7107 Å, for better resolution) and cooled (e.g., to 100 K) to reduce thermal vibrations and improve data quality.

-

A series of initial diffraction images are taken to determine the unit cell parameters and crystal orientation.

-

A full data collection strategy is calculated to measure the intensities of a complete and redundant set of unique reflections by rotating the crystal in the beam.

-

-

Part III: Data Analysis and Structure Refinement

Raw diffraction data is a collection of peak positions and intensities. This data must be processed to yield meaningful structural information.

Caption: Workflow for single-crystal structure solution and refinement.

Analysis of PXRD Data

The primary analysis involves comparing the experimental diffraction pattern to a reference standard. The positions (2θ) and relative intensities of the peaks form a unique "fingerprint" for a crystalline phase.[14] By matching the experimental pattern against the known pattern for this compound from a database (e.g., the ICDD Powder Diffraction File), one can confirm its identity and detect the presence of impurities, such as sodium carbonate monohydrate or sodium bicarbonate.

Analysis of SC-XRD Data

-

Structure Solution: After data reduction, an initial model of the crystal structure is generated. For a known compound like this, the published coordinates can be used as a starting point. For an unknown, methods like Patterson synthesis or "direct methods" are employed to find the positions of the heavier atoms.[2][9]

-

Structure Refinement: This is an iterative process where the atomic coordinates, thermal displacement parameters, and other variables are adjusted using a least-squares algorithm. The goal is to minimize the difference between the diffraction intensities calculated from the model and the experimentally observed intensities. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% (0.05) for a well-refined structure.[13]

Part IV: Relevance and Application in Pharmaceutical Development

Polymorphism and Solid-State Stability

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical concern in the pharmaceutical industry. Different polymorphs can have vastly different physical properties, including solubility and stability, which can impact drug product performance. While this compound is primarily known in its dihydrate form, any crystalline excipient must be screened for potential polymorphism. PXRD is the primary tool for this screening, as each polymorph will produce a distinct diffraction pattern. Establishing a definitive crystallographic fingerprint for the desired solid form of this compound is essential for quality control.

Function as a pH-Modifying Excipient

This compound's utility in pharmaceutical formulations stems from its ability to provide a stable, mildly alkaline pH (around 10.1 in a 0.1M solution).[6][11] This is crucial for:

-

API Stability: Protecting pH-sensitive APIs from degradation.

-

Solubility Enhancement: Improving the dissolution of APIs that are more soluble at a specific pH.

-

Buffering Capacity: Resisting pH changes during manufacturing or in vivo.

The crystalline nature of this compound ensures a consistent and predictable dissolution rate and buffering action. Crystallographic analysis validates that the material is in the correct, stable crystalline form to deliver this performance reliably.

Quality Control (QC) in Manufacturing

Once a reference crystallographic pattern is established, PXRD serves as a rapid and non-destructive QC tool. It can be implemented to:

-

Verify Raw Material Identity: Confirm that an incoming batch of material is indeed this compound.

-

Ensure Phase Purity: Guarantee that the material is the correct solid form and free from crystalline impurities.

-

Monitor for Changes: Detect any solid-state changes that may occur during storage or processing.

Conclusion

The crystallographic structure of this compound is well-defined, comprising a complex and stable network of ionic and hydrogen bonds. For researchers and professionals in drug development, a thorough understanding of this structure and the methods to verify it are not merely academic. Crystallographic analysis, particularly through Powder X-ray Diffraction, is an indispensable tool for ensuring the identity, purity, and solid-state consistency of this compound when used as a pharmaceutical excipient. By implementing these analytical techniques, scientists can confidently leverage the beneficial buffering and pH-modifying properties of this compound to develop safe, stable, and effective drug products.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Brown, C. J., Peiser, H. S., & Turner-Jones, A. (1949). The crystal structure of this compound. Acta Crystallographica, 2(3), 167-174. Retrieved from [Link]

-

IUCr Journals. (1949). The crystal structure of this compound. Acta Crystallographica, 2(3), 167-174. Retrieved from [Link]

-

Semantic Scholar. (1949). The crystal structure of this compound. Acta Crystallographica. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Crystal Structure of this compound. Retrieved from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PragmaMarketResearch. (n.d.). This compound Market Size, Share, Growth | CAGR Forecast 2032. Retrieved from [Link]

-

Dickens, B., & Brown, W. E. (1970). A refinement of the crystal structure of Na2CO3·H2O. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 74A(3), 319-324. Retrieved from [Link]

-

Khojametova, B. K., et al. (2023). Study of the Process of Obtaining this compound from Na2CO3 and NaHCO3 in Liquid-Phase Mode. International Journal of Inclusive and Sustainable Education, 2(3), 112-115. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ELCO. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (1970). A Refinement of the Crystal Structure of Na2CO3 · H2O. PubMed Central. Retrieved from [Link]

-

Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

-

Hopkins, P. N., et al. (2006). Sodium bicarbonate cotransporter polymorphisms are associated with baseline and 10-year follow-up blood pressures. Hypertension, 47(3), 532-536. Retrieved from [Link]

-

Univar Solutions. (n.d.). This compound - Technical Grade. Retrieved from [Link]

-

Reddit. (2016). This compound vs sodium bicarbonate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Powder X-ray Diffraction (PXRD). Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2009). Production of this compound and sodium carbonate monohydrate.

-

Hill Brothers Chemical Company. (2015). Safety Data Sheet: this compound. Retrieved from [Link]

-

FAO. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction spectroscopy analysis of solid sodium bicarbonate product. Retrieved from [Link]

-

University of Cambridge. (n.d.). X-ray Diffraction and Characterisation of Materials. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Standard X-ray Diffraction Powder Patterns. Retrieved from [Link]

-

YouTube. (2019). How to Solve Single Crystal XRD Structure. Retrieved from [Link]

-

IONiC / VIPEr. (n.d.). Intro to Powder XRD. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD analysis of sodium carbonate. Retrieved from [Link]

-

University of Toledo. (2014). X-ray Diffraction and Crystal Structures. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Standard x-ray diffraction powder patterns: section 17. Retrieved from [Link]

-

NIST Technical Series Publications. (1974). Standard x-ray diffraction powder patterns: section 11. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. univarsolutions.com [univarsolutions.com]

- 6. This compound [drugfuture.com]

- 7. chembk.com [chembk.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. scispace.com [scispace.com]

- 10. www2.latech.edu [www2.latech.edu]

- 11. This compound | 533-96-0 [chemicalbook.com]

- 12. inter-publishing.com [inter-publishing.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ionicviper.org [ionicviper.org]

A Comprehensive Technical Guide to the Thermodynamic Properties of Sodium Sesquicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium sesquicarbonate (Na₃H(CO₃)₂·2H₂O), a double salt of sodium carbonate and sodium bicarbonate, is a compound of significant industrial and pharmaceutical interest. Its thermodynamic properties are fundamental to understanding its stability, solubility, and reactivity, which are critical parameters in process design, formulation development, and quality control. This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, including its standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. Furthermore, this guide delves into the practical aspects of its thermal decomposition, solubility behavior, and the experimental methodologies used to determine these crucial parameters. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Introduction: The Significance of this compound

This compound, often found in nature as the mineral trona, is a crystalline compound with a unique buffering capacity and mild alkalinity, making it a valuable component in a wide array of applications.[1][2] In the pharmaceutical industry, it is utilized as a pH-modifying excipient, an effervescent agent, and a source of bicarbonate. Its gentle buffering action is particularly advantageous in formulations where precise pH control is necessary to ensure drug stability and efficacy. Beyond pharmaceuticals, it is used in cleaning products, bath salts, and as a food additive.[1][2]

A thorough understanding of the thermodynamic properties of this compound is paramount for its effective application. These properties govern its behavior during manufacturing processes such as drying and granulation, its stability under various storage conditions, and its performance in aqueous environments. This guide aims to provide a detailed and practical exploration of these properties, grounded in established scientific principles and experimental data.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a compound provide insight into its intrinsic stability and energy content. For this compound dihydrate, these values have been experimentally determined and are crucial for thermodynamic calculations in various applications.

| Property | Symbol | Value | Units | Reference |

| Standard Gibbs Free Energy of Formation | ΔGºf | -2380.893 | kJ·mol⁻¹ | [3] |

| Standard Enthalpy of Formation | ΔHºf | -2682.100 | kJ·mol⁻¹ | [3] |

| Standard Molar Entropy | Sº | 302.436 | J·mol⁻¹·K⁻¹ | [3] |

| Heat Capacity | Cₚ | 270.00 | J·mol⁻¹·K⁻¹ | [3] |

Expertise & Experience Insights:

The negative values for the standard Gibbs free energy and enthalpy of formation indicate that this compound is a thermodynamically stable compound at standard conditions (298.15 K and 1 bar).[3] The enthalpy of formation represents the heat released when one mole of the compound is formed from its constituent elements in their standard states. The Gibbs free energy of formation, which also accounts for entropy, is a direct measure of the spontaneity of the formation reaction. A large negative value, as seen here, signifies a highly favorable formation.

The standard molar entropy is a measure of the disorder or randomness of the compound. For a crystalline solid like this compound dihydrate, this value is influenced by the arrangement of the ions and water molecules in the crystal lattice. The heat capacity indicates the amount of heat required to raise the temperature of one mole of the substance by one Kelvin. This value is essential for heat transfer calculations in process engineering.

Thermal Decomposition Behavior

The thermal stability of this compound is a critical consideration in many of its applications, particularly in processes involving heat. Upon heating, this compound dihydrate undergoes a multi-step decomposition.

Studies have shown that the decomposition in a nitrogen atmosphere generally proceeds in a single stage to form sodium carbonate, water vapor, and carbon dioxide.[4][5] However, under certain conditions, particularly in the presence of carbon dioxide, the decomposition can be more complex, involving the formation of an intermediate compound known as Wegscheider's salt (Na₂CO₃·3NaHCO₃).[6]

The overall decomposition reaction in an inert atmosphere can be represented as:

2(Na₂CO₃·NaHCO₃·2H₂O)(s) → 3Na₂CO₃(s) + 5H₂O(g) + CO₂(g)

The decomposition process is endothermic, meaning it requires an input of energy to proceed. The activation energy for this decomposition has been reported to be in the range of 24-58 kJ·mol⁻¹ in a nitrogen atmosphere, depending on the temperature range.[4]

Mandatory Visualization: Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Solubility and Dissolution Thermodynamics

The solubility of this compound in water is a key property influencing its use in aqueous formulations and cleaning applications. It is freely soluble in water, and its solubility increases with temperature.[7][8] For instance, the solubility is approximately 13 g/100 mL at 0 °C and increases to 42 g/100 mL at 100 °C.[8] Aqueous solutions of this compound are mildly alkaline, with a 0.1M solution having a pH of about 10.1.[8]

Phase Equilibria: The Na₂CO₃-NaHCO₃-H₂O System

The behavior of this compound in aqueous solutions is best understood by examining the ternary phase diagram of the sodium carbonate-sodium bicarbonate-water system. This diagram illustrates the regions of stability for different solid phases (sodium carbonate hydrates, sodium bicarbonate, and this compound) at various temperatures and concentrations. Understanding this phase diagram is crucial for controlling crystallization processes to obtain pure this compound.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following are step-by-step methodologies for two key experimental workflows.

Determination of Enthalpy of Solution by Solution Calorimetry

Principle: Solution calorimetry measures the heat change that occurs when a substance dissolves in a solvent. By measuring the temperature change of the solvent, the enthalpy of solution can be calculated.

Methodology:

-

Calorimeter Setup: A constant-pressure calorimeter (e.g., a coffee-cup calorimeter) is assembled. A known volume of deionized water (e.g., 100.0 mL) is added to the calorimeter.

-

Temperature Equilibration: The calorimeter is allowed to equilibrate, and the initial temperature of the water (T_initial) is recorded to a precision of ±0.01 °C.

-

Sample Preparation: A precisely weighed sample of this compound (e.g., 2.000 g) is prepared.

-

Dissolution: The this compound sample is quickly and completely added to the water in the calorimeter. The solution is gently stirred to ensure complete dissolution.

-

Temperature Monitoring: The temperature of the solution is monitored and recorded at regular intervals until a stable final temperature (T_final) is reached.

-

Calculation:

-

The heat absorbed by the solution (q_solution) is calculated using the formula: q_solution = m_solution * c_solution * ΔT where m_solution is the total mass of the solution (mass of water + mass of salt), c_solution is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g·°C), and ΔT is the change in temperature (T_final - T_initial).

-

The heat change for the dissolution process (q_dissolution) is equal in magnitude but opposite in sign to the heat change of the solution: q_dissolution = -q_solution.

-

The molar enthalpy of solution (ΔH_soln) is then calculated by dividing q_dissolution by the number of moles of this compound dissolved.

-

Trustworthiness: This protocol is a self-validating system as the heat capacity of the calorimeter can be determined beforehand using a substance with a known enthalpy of solution, ensuring the accuracy of the measurements.

Mandatory Visualization: Solution Calorimetry Workflow

Caption: Experimental workflow for solution calorimetry.

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. TGA measures the change in mass of a sample as a function of temperature. Together, they provide detailed information about thermal transitions such as decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan.

-

Instrument Setup: The DSC/TGA instrument is calibrated according to the manufacturer's instructions. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 30 °C to 300 °C).

-

Data Acquisition: The instrument records the heat flow (DSC) and the mass loss (TGA) as a function of temperature.

-

Data Analysis:

-

The TGA curve will show a significant mass loss corresponding to the loss of water and carbon dioxide during decomposition. The onset temperature of decomposition can be determined from this curve.

-

The DSC curve will show one or more endothermic peaks corresponding to the energy absorbed during the dehydration and decomposition processes. The area under these peaks is proportional to the enthalpy change of the transition.

-

Expertise & Experience Insights: The choice of heating rate and atmosphere can significantly influence the observed decomposition profile. A slower heating rate can provide better resolution of overlapping thermal events. The use of a reactive atmosphere like carbon dioxide can be employed to study the formation of intermediates like Wegscheider's salt.

Mandatory Visualization: DSC/TGA Experimental Workflow

Caption: Workflow for thermal analysis using DSC/TGA.

Conclusion

The thermodynamic properties of this compound are fundamental to its scientific understanding and practical application. This guide has provided a detailed overview of its core thermodynamic data, thermal decomposition behavior, and solubility characteristics. The experimental protocols outlined herein offer a practical framework for the determination of these properties, empowering researchers and professionals to effectively characterize this important compound. A thorough grasp of these principles is essential for optimizing processes, ensuring product stability, and innovating new applications for this compound in the pharmaceutical and other industries.

References

-

Thermoddem (2021). Trona(Na). Bureau de Recherches Géologiques et Minières. [Link]

-

Ball, M. C., Snelling, C. M., Strachan, A. N., & Strachan, R. M. (1992). Thermal decomposition of solid this compound, Na₂CO₃·NaHCO₃·2H₂O. Journal of the Chemical Society, Faraday Transactions, 88(4), 631-636. [Link]

-

Gancy, A. B. (1963). Thermal Decomposition of this compound. Journal of Chemical & Engineering Data, 8(3), 301–305. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). This compound. [Link]

- Google Patents. (1921).

-

Haynes, J. M., & De Filippis, P. (2001). Thermodynamic solution model for trona brines. ProQuest. [Link]

-

O'Bannon, E. F., Beavers, C. M., & Williams, Q. (2014). Trona at extreme conditions: A pollutant-sequestering material at high pressures and low temperatures. American Mineralogist, 99(10), 1973–1984. [Link]

-

Solvay Chemicals. (2004). Heat Effects of The Trona System. Scribd. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). Chapter 9.5: Enthalpies of Solution. [Link]

-

Gärtner, R. S., & Witkamp, G. J. (2002). Wet calcining of trona (this compound) and bicarbonate in a mixed solvent. Journal of Crystal Growth, 237-239, 2199–2204. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 3. Trona(Na) | Thermoddem [thermoddem.brgm.fr]

- 4. Thermodynamic solution model for trona brines - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of solid this compound, Na2CO3·NaHCO3·2H2O - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C2HNa3O6 | CID 10791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

geochemical modeling of trona evaporite deposits

An In-depth Technical Guide to the Geochemical Modeling of Trona Evaporite Deposits

Abstract

Trona (Na₂CO₃·NaHCO₃·2H₂O), a sodium sesquicarbonate mineral, is the primary source for natural soda ash, a critical industrial chemical.[1][2] The world's largest deposits, such as those in the Green River Basin of Wyoming, formed from the evaporation of vast, ancient alkaline lakes.[1][3] Understanding the complex geochemical processes that lead to the formation of these economically significant deposits requires sophisticated modeling tools. This guide provides a comprehensive technical overview of the principles and methodologies for geochemical modeling of trona-forming systems. It is intended for researchers and scientists seeking to simulate the evolution of alkaline brines, predict mineral precipitation sequences, and gain quantitative insights into the formation of sodium carbonate evaporites. The guide emphasizes the use of the Pitzer activity model for high-salinity brines and provides a step-by-step workflow using the widely adopted PHREEQC geochemical modeling software.

1.0 Introduction: The Geochemistry of Trona Formation

Trona deposits are a specific type of non-marine evaporite that forms under a constrained set of geochemical conditions.[2] The process begins with dilute inflow waters in a closed basin, typically in an arid or semi-arid climate where evaporation exceeds inflow.[4][5] The initial water chemistry is paramount. For a brine to evolve towards sodium carbonate saturation, it must have a higher concentration of bicarbonate alkalinity relative to calcium and magnesium.[5][6]

As evaporation proceeds, a series of "chemical divides" are crossed. The first crucial divide is the precipitation of calcium carbonates (calcite or aragonite), which removes Ca²⁺ from the brine. If alkalinity is still in excess after this step, the brine becomes progressively enriched in sodium, bicarbonate, and carbonate ions, paving the path for trona precipitation.[5] The renowned Green River Formation in Wyoming provides a classic geological record of this process, where vast beds of trona and associated saline minerals were deposited in the Eocene Gosiute Lake.[7][8]

Geochemical modeling allows us to simulate this entire process quantitatively, from the initial dilute water to the final mineral assemblages. It serves as a powerful tool to:

-

Test hypotheses about initial water compositions.

-

Predict the paragenetic sequence of mineral precipitation.[9]

-

Understand the influence of factors like atmospheric CO₂ interaction and temperature.

-

Quantify the mass of minerals deposited during evaporation.

1.1 The Challenge of Modeling Hypersaline Brines

Standard thermodynamic models for aqueous solutions, based on the Debye-Hückel theory, are inadequate for the hypersaline brines from which trona precipitates. These models are designed for low ionic strength solutions and fail to accurately predict mineral solubilities and ion activities in concentrated electrolytes.

To overcome this, the Pitzer ionic interaction model is employed.[9][10] This semi-empirical approach uses a set of equations and specific ion-interaction parameters to accurately calculate activity coefficients in complex, high-ionic strength solutions, making it essential for modeling evaporite systems.[11][12][13][14] Numerous geochemical software packages have incorporated the Pitzer equations to facilitate the modeling of these environments.[12][15]

2.0 Conceptual Framework for Modeling Trona Deposition

Before initiating a numerical model, it is crucial to establish a conceptual framework. The evolution of a brine toward trona saturation is not random but follows a predictable path dictated by its initial composition.

2.1 The Hardie-Eugster Brine Evolution Model

The model proposed by Hardie and Eugster provides a foundational framework for understanding how different water types evolve under evaporation.[6] It posits that the precipitation of low-solubility minerals (chemical divides) dictates the subsequent chemical pathway of the brine. For trona formation, the critical condition is that the initial water must have an alkalinity greater than its calcium concentration (Alk > 2[Ca²⁺]).

The diagram below illustrates the divergent pathways for brine evolution. Only waters that follow the path to becoming sodium-carbonate rich can form trona deposits.

Title: Geochemical Modeling of Trona Evaporite Formation

Step 1: Define the initial solution composition

SOLUTION 1 temp 25 pH 8.2 units mg/l Na 150 K 5 Ca 15 Mg 8 Cl 120 Alkalinity 350 as HCO3 S(6) 90 -charge_balance with Cl

Step 2: Use the Pitzer thermodynamic database

USE solution 1

Step 3 & 4: Define the evaporation reaction and equilibrium phases

Equilibrate with atmospheric CO2

GAS_PHASE 1 -fixed_pressure -pressure 1.0 -temperature 25 CO2(g) -3.5 # log10(pCO2) for atmospheric pressure

Define the list of potential evaporite minerals

EQUILIBRIUM_PHASES 1 Calcite 0 0 Dolomite 0 0 Gypsum 0 0 Halite 0 0 Nahcolite 0 0 Natron 0 0 Trona 0 0 Sepiolite 0 0

Set up the reaction to remove water in 100 steps

Removing 50 moles of water from ~1kg (55.5 moles) of initial water

brings the system close to dryness.

REACTION 1 H2O -1.0 0.5 in 100 steps

Define what output to save to a file

SELECTED_OUTPUT -file trona_evaporation.csv -step true -solution true -equilibrium_phases Calcite Dolomite Gypsum Halite Nahcolite Natron Trona Sepiolite -gases CO2(g) -saturation_indices Trona Halite Nahcolite

END

Caption: A generalized workflow for geochemical modeling of evaporite systems.

4.0 Limitations and Advanced Considerations

While powerful, equilibrium models have limitations. They do not inherently account for reaction kinetics, which can be important for some mineral transformations. [16][17]For example, the dissolution rate of trona or the kinetics of its thermal decomposition are processes that require a kinetic modeling approach. [18][19] Advanced modeling can incorporate:

-

Kinetic Formulations: PHREEQC allows for the inclusion of kinetic rate laws to model non-equilibrium processes. [20]* Reactive Transport Modeling: For understanding diagenesis or solution mining scenarios, geochemical models can be coupled with fluid flow simulators to model the spatial and temporal evolution of the system. [9][16][21]* Temperature Effects: The REACTION_TEMPERATURE keyword can be used to simulate non-isothermal evaporation, which is more realistic for natural systems where temperature fluctuates daily and seasonally.

5.0 Conclusion

Geochemical modeling provides an indispensable framework for quantitatively understanding the complex processes that form trona evaporite deposits. By leveraging the Pitzer activity model within software like PHREEQC, researchers can accurately simulate the evolution of hypersaline brines and predict mineral precipitation sequences. This technical guide outlines a robust, step-by-step workflow that serves as a foundational protocol for investigating these economically and geologically significant mineral systems. The ability to test hypotheses and predict outcomes makes geochemical modeling a cornerstone of modern evaporite geochemistry research.

References

-

Bradley, W. H., and Eugster, H. P. (1969). Geochemistry and paleolimnology of the trona deposits and associated authigenic minerals of the Green River Formation of Wyoming. U.S. Geological Survey Professional Paper 496-B. (Source: Brandeis University, Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETKJ49EyylkibwEw0uo-RXyRjJ8942ykIFERDZkDhb95xorVIQMWXUqnyKCvgAZHXZY_krLMHLNn09du4VG_mPY9O_4HzWp34rRB6goKgCSQ-4HjIS2y7w4lfWABKQyPTco9--DMZGsCd_PZOe2o3ps4gUC6qwa595ZaBcwXv0oChSet5fA03qYXKV_JEoF7GzXOoWDyKJVRNFA_3WrfXQ8jgvugRKqmbvRTpcNu5Sp5YKtlkjoyzVL0VsJRbiIAtFEVc1HLClE-KM-JzsHPReRuafh0IN2Lo=]

-

Sharp, J. D., Millero, F. J., Woosley, R. J., & Albehadili, M. H. M. (2015). Estimating the Density and Compressibility of Natural Hypersaline Brines Using the Pitzer Ionic Interaction Model. Aquatic Geochemistry. (Source: SpringerLink) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3L2mN3Wf2VwIqXm-WQyW9DtIqWJ-thGE1FJUokTNSL-IC_l9wC-Y0VV7F7lcVkdoP0IFl02aO9E_bbINFhhQ1N6VsJrCqHrwNUXTunb0_lvB5JkcvVTk_QDCBVwk5LcwbfWow]

-

The CCUS Hub. Primary Store Geochemical Model and Report. The CCUS Hub Guide + FAQ. (Source: The CCUS Hub) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA0U-CHvTj_g8U_goQ61C4Di-svjvYRd-JhTqqhYhsizcYoVsRZA3a7vr4TbqQzVVqz8Ddbcmtu-iiUqcDrxYa888Qgbw0m_mM3acOF4ec1lpX26V27Vbk2RmiSBuKpdYMjWYbmVw_jmMLecoNqGnCqJpkFC59IXFriL6eDxColeLA2Q50fbi6ngkFroTR4nImFevuJgDeVlI9mxsRAFZPSzZSaV0_yPYvz63xbaCb50GODw==]

-

Jackson, K. J., & Wolery, T. J. (1984). Extension of the EQ3/6 computer codes to geochemical modeling of brines. Lawrence Livermore National Lab., CA (USA). (Source: INIS-IAEA) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv4DP6I0Ce3UnJo5EIcpBcjS1KXzz7xfDE6D8w9oM-6sqC4iGcaLaSiOdpWjK0Tw3hv16xJ769IR0l-dO8bEU8Q87JpY6mKRVF-1EoZOafWiOWSjIL02QPkol992hbku7kze0=]

-

Bradley, W. H., & Eugster, H. P. (1969). Geochemistry and Paleolimnology of the Trona Deposits and Associated Authigenic Minerals of the Green River Formation of Wyoming. U.S. Geological Survey Professional Paper 496-B. (Source: U.S. Geological Survey) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGROSKXYf9SxgLEQNz5mtLui3hyILpDPnG8BNmzjBdzkMmh-m-1wB_12g9jjEZeWssf8YiWtVaVLShGCKd7ArWmQ-Eg8wK-50s9Kt9Q73Kjmi3H6PWZPFVdtS2aISO5cytjcC4=]

-

Plummer, L. N., Parkhurst, D. L., Fleming, G. W., & Dunkle, S. A. (1988). A computer program incorporating Pitzer's equations for calculation of geochemical reactions in brines. U.S. Geological Survey Water-Resources Investigations Report 88-4153. (Source: USGS.gov) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYoL3uzKqC9ItHbec8n-3cJqweeGD_7b-_sxdQcP5HAkQEiRt-8hnWEGHtXlm8ziwLsB4C7f1Fs8M28RG-l3hGRnJQz7OY43-mxFECJljumsRirSTNL0_xvPTTAt17uUMHHsuFA6jkQeSPhbhPbikdHMvOq4ixVWDwMPz1COT6nhgR-oYU4kAbgNTwhZpSfASEQWvjmu7PjWZnz1pC6n6bDvwa_AJ3nL3YMi-rOpq0Bg==]

-

Jackson, K. J., & Wolery, T. J. (1984). Extension of the EQ3/6 computer codes to geochemical modeling of brines. Lawrence Livermore National Lab., CA (USA). (Source: OSTI.GOV) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG-_JSkyo5D9p5qs2ZyptM3grklnAyLrdjDXw4ly_sOkWmLAj-bcXYoxtbtusEp-coQsgGfS47SKTtG2kYMr1RxwUgRPIknbwltfnXPlP_U5EUBaT4LKceXHb18DA=]

-

Bradley, W. H., & Eugster, H. P. (1969). Geochemistry and paleolimnology of the trona deposits and associated authigenic minerals of the Green River Formation of Wyoming. Semantic Scholar. (Source: Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhN8GhoHZLAmwaynGBiR8oAwQ2M18uyqYN5AiETe8VTLj2Lmt5iCTDOCrdk1w10YneadaCH35x8zxKbCaFr0OVzfjjDZP6AA-zIL4wuooUJPpjD1Xwwvdy_SmDF-uE1Doy4gnyOebrWCmJ5NBcLS37FtzGoy9P53xmSkIC49Tnd3rE5lEn0RUAwXmr4Rd6JvINjQxfZWbOq8NqD8pUJdaNaZV-act3ZxKro_TrxNKjRbGZYUfILzcd01Of2qdeKIO7MlmKSxumZGneE-Ux]

-

Vančina, V., Kester, D. R., & Bilinski, H. (1997). Application of the Pitzer Model to Solar Salt Brine Chemistry. Croatica Chemica Acta, 70(1), 55-69. (Source: DigitalCommons@URI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeKgE2wRq9ly-U1VSIby0LCeonw5Eb4GTHQNaal99IP1e-XqXkHsoSRnBTNKciZbIC11iK-u9NUM-5krfP4ZxDsghErET0v8417kTrEwE7S-klOsUklPZKxUg8m2FO4-BxOrgKTVAhOg==]

-

Gaona, X., et al. (2025). Improved Pitzer activity model for Tc(iv) solubility and hydrolysis in the Tc(iv)–Na+–K+–Ca2+–Mg2+–H+–Cl−–OH−–H2O(l) system. RSC Advances. (Source: PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDT8W1BPM0tDGhsHT5bvcRoqYAyj59cXdga2Ub2FBKRRwat_v4cCyuE5T1IVBAyie44ErxPdRCKYeBY-eXjeEnNXekS_-JW5hWgU7xNtXs0IZleOcRqp9D4aNpD1xS7rYLBJLuNsULQywwIRA=]

-

Krumgalz, B. S. (2001). Application of the Pitzer ion interaction model to natural hypersaline brines. Journal of Molecular Liquids, 91(1), 3-19. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC1wmvJVwJg5cgt9XO4v0Y7RmWUfbYxDOxHnN-2kKKzzess_mU989iU9PRUY7k1jEmcQ9PSbRXaoe2GhOr9jmro7taQE_0ILVJ_E20EdSsU9gNiU63hzyFRJ__G08f1m8zSK2WvVuBKl5aKoT9MUhxZ3Fctm0LO0uQSoFkhwvuS10vsdI-v7PWkAbOGDE55YmngrKhIJuEwlzNarewJP8D2xUvKC0WqJe9s-DdGrF-W4vwLU0bP8lKNLqa]

-

Fiveable. (n.d.). Evaporite geochemistry. Fiveable AP Environmental Science Guide. (Source: Fiveable) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHGdWI-aLOLAPobfvmPcaOCefYKNbPXEauSPlu3OppG-YY0cxrrVjmyuZiDmKi8jx15YQefSBUvV_OQSCudghcZ6c2xisSJNzwlWZ4cOOh82xqStFhQ5C-bFQfejllsVyl3q4-odmb6CvpCMNHLoY4NiOQyk4KWozqAoCRZeYFGQ_4NA2S3LVQx6VIudteSqFrWqDyQw==]

-

Dyni, J. R. (1976). Trona deposits in the Green River Basin, Sweetwater, Uinta, and Lincoln Counties, Wyoming. U.S. Geological Survey Open-File Report 76-717. (Source: U.S. Geological Survey) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqAqsaci8A_JUc2icRsjgW4zl3_84ed5eC6FE3HhEA9L-CRka3bHDYjhIh715dBGyg6PEfoVdsHrqGnA6FsFu2EUtaH_VfOy0f8DQW2wjjsLLCq3a7dR-FglXTPsN1Ynwn7G404J-o]

-

Gündoğan, O., & Çolak, S. (2011). Determination of leaching parameter for calcined and uncalcined sample during industrial Production of Soda ash from Trona Ore. International Journal of Engineering Trends and Technology, 2(2), 1-5. (Source: IJETT) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXeyQFtAv_oCgq5WC9JiHYvE8JkN6bJkPIJg689AIBRnq52BTcDDGOYUZOtjmyDkTzIWj7rHRNkcnbWzMcND857Y9WNT05Ls86qmJroCfpMm_D5ICRrlYNQlzoJ6M2djJCtW7JfaPA5Atg8V2-e6KDKdW25iB7J2IYFLXnSuo]

-

Earman, S., Phillips, F. M., & McPherson, B. J. O. L. (2005). A revised model for the formation of trona deposits. Geological Society of America Abstracts with Programs, Vol. 37, No. 7, p. 433. (Source: Geological Society of America) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCWFgDdyAzTgIBfE12KkHcjl3PJJTzMJ6bRHyr05RXuVAUPZ8rhgHZyecxwvENk3Ct8NauLo6rHG7g26-eOOkvEB7QDYGXF5_NxhaGI78Y9jy-VNwgQwu1JcVPcrPt933hME0BS_kUadK4OQOfEe_3nP8aMtIw]

-

Zatout, M., et al. (2023). Geochemical characterization of the Southern Algerian brines using PHREEQC software and the Jänecke solubility phase diagram. Environmental Earth Sciences. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUqMT4fLBUPMdb-pXrmeywPU7na3gTDyTZQNztG-jpnVhHN7Hpak5b3n1M1_q5l29bE6oQSxctUtA1TZSdEFTpw8y1TQfNTvd8isesLF3FtNWP_KjmYr29Ee_Ra7ANo3hsNWIStutWm6oSHfCv14LSWebj1jlTZ-qYHV4n1jfzBkBbHqfinvrgIH9xCvX2eDEg2ATF0nWUgxQmHizmJU3p7urCQKbswVoRnfxxJAEnsDdLNbW_nldRQ7yGIG_5kBTPYQ48EJFMWsuIUm1CQbFrPNhSKxtCRTYiI6sxqPXKNQtxU3tkJuoTHUk=]

-

Nasiin-Saygmh, G., & Okutan, H. (1996). Mechanism of the Dissolution of Turkish Trona. Hydrometallurgy, 43(1-3), 317-329. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF4Bd97e51P9hCd2ami2zQ_BC2dlCrcVYaEkqqFTvyUiuPONvjyuoFlNEfVTm7LNVTGgxYgnQ6_HKUEQOydA9CArxMA_6hKYwcMmjixThUiIppUesf1Cu7SNouLvZ4yJgYc530nqxCRHZxkFFnye9-3GWxQ2lx2tsWMuJZkqGfNF-P9q6YjqdWvVx9EiebKPtFDxtpg_hTnnE9]

-

Gündoğan, O. (2006). Evaluation of soda ash production parameters from Beypazarı trona ore (Doctoral dissertation, Middle East Technical University). (Source: Middle East Technical University Open Access) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgBljSPSnkehJISAuwNZ2knzrFZR1MSvpa-C8aC082Ur9ZAM0BaYtSy4kAg8GoLr6f8CwASkwYK5lfcnL80zVB9sFCk8_af05Kd3Pv-2bi7tgoha9RuGObLvQFfHDLByS5QkwIMbzH5JzxtDra]

-

Gündoğan, O., & Çolak, S. (2011). Chemical Composition of Trona Used. ResearchGate. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuJBH-aa3ej8LmthKldptp8WCg0rQdWoj7TkRKeXOWQQ8Hr16dNIBwwTNJMylvZ7CXNRZ4Vtgw7Q6fQ3zhnchKwpO0ZklKuNtUkdV0kifV_YBdBUtchO4XsUhvGgAC9xyeL5IbYe7QUeRYDhcGUiM0HJ4ttIeDFh4kmk5hjO9pUAgymI0__3rWj9WBU-tE5EM=]

-

Voigt, M., et al. (2018). Evaluation and refinement of thermodynamic databases for mineral carbonation. Energy Procedia, 146, 133-140. (Source: UCL Discovery) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8m7qq_IIzt0vawqsmCnDJLcf5B36LJwpvrAGMuyGWUQcAk6-S4AsUgJjYuVy34jjBfL0UbguuVaOy2WGKk8O722uKUraw_UhqVzK1mF4nvCXbxe-6Gz1OWeUUBa9OLyV5wUaPl8m7WHZtoMQiUGHbRJLTS1qajhSXtqNsSpLdFcDO3WWb1AM=]

-

Oelze, M., et al. (2022). A Comprehensive Methodology for Monitoring Evaporitic Mineral Precipitation and Hydrochemical Evolution of Saline Lakes. ACS Earth and Space Chemistry, 6(4), 1018-1031. (Source: OPUS) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPpuR49BBT8dTpLmcPv6lWUvbV0YFGc6uxs-tu6m9MSwIVEYFvUMr_wbZu56WbsY5dYQTjN840z9QptLmm2TGi5jJBWfWnNN08T1FBcpu4l_CC0iL515fv-JnbpvnmEYMjgG1fJFbCr5l7ixEZEgpBq2KUeyvLv5cyZgNpKoaHTIvwtaDgbDoNRsLVDTHqWTd1IAdL]

-

Millero, F. J., & Sharp, J. D. (2015). Estimating the Density and Compressibility of Natural Hypersaline Brines Using the Pitzer Ionic Interaction Model. ResearchGate. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbh69KoQ6qh5z2qIHukuIc8voQ4sFZ-8f8o-TAKuYvXywcQZ5bMCHjDf8eZWD7QV9JCVIcx4QdxQZqe7XptH94I0U62VR9-YWVaeUfp2s1WsNVr9ZXstIRUiBDuRdHnzM8yXBGXYbgavG0ac1034vPorPqa0B8ag6K_TyEtJqDXF6ZQHRKaxnPUDp8pSRyHaR3xVdk35NpeJki0Bs60dA4DgGx7WLFYKk1O5K8GyBrsnie6vIhUC4DMYFdyWADlDy9qQfnA6kdQDwQBkBY8gz9PpHyGWhu6UlPCKGFLSsy]

-

Bethke, C. M. (2008). Evaporation. In Geochemical and Biogeochemical Reaction Modeling. Oxford University Press. (Source: Oxford Academic) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwPA1ofn4wIKmJCRVcJ6Fr6ijDqfNT4fsBbz8S8s6PIwV_jYAUnWqiHa5q6mBq4rwzAr7OkyE3boE7wgVd5_-dP3fa_u9fSsJq1FZmTb56UV0bJx5xBizGdzEOX2XdrhdQ7sAGuoxqFRRsVq694-o=]

-

Krupka, K. M., et al. (2010). Thermodynamic Data for Geochemical Modeling of Carbonate Reactions Associated with CO2 Sequestration – Literature Review. Pacific Northwest National Laboratory. (Source: PNNL) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg__7ytnYo4iteVCwKRuqIETMNY4vi3INFRuUNXCq082flwD3iroqT-gDNVzNwDzAc7dq5cup3zjT5u_K7gHD9OsVZdj4GoRmUELpbYiDY8OsVARZzGiNaTfLNNPgfNARJ73igVO8ZbmWvapBiWVrWyo3JlRWgEaldNzgs5D4syPnM14rY0mIQN7o=]

-

Day, J., et al. (2019). Multi-well solution mining exploitation of an evaporite mineral stratum. U.S. Patent Application 16/301,369. (Source: Patsnap) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJESm2feO78Dr4HPJ-rsy4d5e_xkMMnUQnFMXDjNgjIu4M_aQta2ti6BYQ4o4cBoH_IQXAavmH-uxtKUYPuO5aqvce0scSqfyqbVBzhhuxptv3ysh_r4tFmUQ7G6CKlcS_e3b2Ai1waLhGqQ==]

-

Verdoold, R., et al. (2021). Wet calcining of trona (this compound) and bicarbonate in a mixed solvent. Chemical Engineering Journal. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxe1qt4QSv-aZsf75w1v7x_5lsztC6TfEPT5vO1horQE4sYGZxPYsvzgegxltM2A7aGbfPllsjqZ115a_lLRoenw5DHTAFcSsih0uy86DhfH5ukRf_fVtND0RyzSPl3h5TOGlEXKGA8gmvkLnrqUbkMrtgbEz3yfw7hOcKM5kCB1dIRvJZc_sTWXgw5ahsyCcVoPwYRuRVswg5E79ZF5anpCf-IUYPwGcthgBDn20oOnmKd7-JeyCETyhX5dzO]

-

Thermo-Calc Software. (n.d.). Minerals Database (GCE2). (Source: Thermo-Calc Software) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEoqklad6M3TPgBk-DipoM5s338eilrJR4ieUQivdav_RFUZOwQt_ELdMRABNB58pg34ajcpF48xvG06Uvfed5gP09iRYBLCVmtB29qP1CW78s4MD35fiyRhyblZoC1UC3pd_66iKXzGtqd9mP]

-

Gysi, A. P. (2023). The MINES thermodynamic database for simulating the hydrothermal mobilization of REE in critical mineral deposits. New Mexico Bureau of Geology and Mineral Resources Bulletin. (Source: New Mexico Tech) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFMsKTGJ1uJHNCPX87CkjAP1Zpt-HHkx6J7hcvJsF8ZI_DKN-AGX76Qa1XKiWhLpQq1LPVX6PD2afQBHawiS2ysp7KhuivSEyghCoy0gYand_a_A35jfSzYN4sPgObLhrZ2GAo]

-

Dyni, J. R. (1996). Sodium carbonate resources of the Green River Formation. In Geology and resources of the Green River Formation. (Source: SciSpace) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOhnnrTiT0zR-cSsLt-6XX5VzgVzyi6GlHT6HCFmZ-H3cXlWaximPy0P6A6hytYCOb8-7Ouhld47yJZ5TmUDLkkpcibs8Pn1JoGRABcxGoz67qsCeuqL9M1gFxZnic0t8gxOBg4Y_n906Roq3jKm-sM2U995uDTnUIt6RsaPhI5fhbCOoF1c6rnwMnO2GJv3QOq0qCeo9Pms8=]

-

Wikipedia. (n.d.). Trona. (Source: Wikipedia) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_14HJLTM8IIO0QkMZHs-9xi-NEj2gCveYht-pSRXuN0KqJNaLs_-mZ_F4yPz4jUBR6NKz4aQSXEXhET5u5-6pBmSFMqj_bztsh4ClTV5sKrarVAPMYw8b_D7FW38=]

-

Mazzei Injector Company. (2022). Case Study: Soda Ash Production. (Source: Mazzei Injector Company) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEROi6B4e3sXNSmXOKcLoW3B-aj46mAmEgiXQL9mI4SYdqlC7Qct_dNQe8cEko5hFV4HC-Z83oEwatFylFYwC3UDz9QtmVJwsAZ24CpDNaJPu9IZ9PtSISjcdOfkI2P_HNiCwSKYkb3iL6USCZtqMjSwkZ5jPhligCMH7a7JOQ7IShoTbsSvPpHMv72gHLbRbSl7e3hqa4cfiKkGlV2SWd3dOYk1-6mYft0Aw==]

-

Garcia-Veigas, J., et al. (2013). Geochemistry of evaporites and evolution of seawater. Treatise on Geochemistry. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiodAl0R1VxqG5Ay9fKH-t8IC7_PWJO7Ycnk8mEd4-UKYECekuX0Az_uvbzlUaIBgMdhgn9pmCRSXttbYlpqTZjTQnU_S5pDyJlwqyI2ShgWbLYHcqOi3dulGPnmUAphX8E6s_qmvxpJkcTS7PUpVVDPzBwHeCbhfzhp8kJFSb8mR2zQdCtgj5L7Pdt0iH1KxAKdih78-hSXHt7Le5FhLudQ==]

-

B. Warren, J. K. (2020). Mineralogy of evaporites: saline lake brines. Geological Digressions. (Source: Geological Digressions) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcyKM8MWhD215OJOn9bbk9wOEfyN8yr-uPsUZiOt082A7eNtF3jMEGNVDHoEbB4e9_3i4CuOKsTTHonlf7hJMJGIAHVPsr-1kCWLkpfHKf_g9tb-Ex2rlhDhaw5TvBlQBCHL34XEaa2W-fEA9GkeNPv5qhbBZFoUbUYDpKx5eY_2vkF1cHuMKYPUGTWig=]

-

Taylor & Francis. (n.d.). Trona – Knowledge and References. (Source: Taylor & Francis) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfydZOtuuEmHVqe8pDBuv-raNhrGlpYWUY7rkDWzLNtsUd6JgNEnrOnXx11b0T96I5UtCrPTQiOn6Ovm8Y8ztMB7x1tZOifiVDSUUXb3d7c5H4kpTAsdtK5kIztp0RksdSESgi7t70MZzEUFG3my7PepQZwC0YLcfogBk-YkOOdixfVYziqcYxSkOLTj4XHw3sb1bU]

-

Warren, J. K. (2014). Geochemistry of Evaporite Ores in an Earth-Scale Climatic and Tectonic Framework. Treatise on Geochemistry (Second Edition). (Source: Saltwork Consultants Pty Ltd) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAsQG5V-JlxnbtB9JyI5Xddmmkyd3rEhqvJG7aB00zybqsFCDFuNaBP-Xr6OxZOUetzqO8XIAkHvoJ9u5_wKSqqCW52R-bQ0GKlN8tEgMwmhRu4nHzGH3GcgHpVd3b_VTVnucTJrJ9N_-LmXBTdGVshNJITSQ8l33aPIER4g0rzyLM]

-

Parkhurst, D. L., & Appelo, C. A. J. (2013). User's guide to PHREEQC (Version 3)—A computer program for speciation, batch-reaction, one-dimensional transport, and inverse geochemical calculations. U.S. Geological Survey Techniques and Methods, book 6, chap. A43, 497 p. (Source: USGS.gov) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsM8Bnm1-9uq9XcrXdi_wly5iFDHKuwER8MtufLez9jJTzh6TYJAoAujDfgBNhHHsFEDuXCctafxyjAD4pHv69Is6FGrPlnjZATxJt_ovhTL5qZTPexVFsMrqTj-kuoY1uqBEarjeuwMAfKGinPSoooaoSZHfJR88UaueHCtA=]

-

Johnson, R. H., et al. (2022). Column-Test Data Analyses and Geochemical Modeling to Determine Uranium Reactive Transport Parameters at a Former Uranium Mill Site (Grand Junction, Colorado). Water, 14(15), 2358. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW1lyEjVC9thidiUIMmM5R7Bbv4PKoIAYlvVnEntmCb0N-qaMaNsfGRXkrSpxF6sRBGVPAcc1tijierqinYwW_x438IQwcXYBeKdJMIqGpy92VtgFkhm86_38nIQVFbPZj]

-

Appelo, C. A. J. (n.d.). Hydrogeochemical Modeling with PHREEQC. (Source: Hydrogeologist.com) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsOIlL1w7p1vMfoA6sVvw_QETBbv4_J0dHCi3OLzXH_fa4EAs3wFEN0lilolh-Lqymao1eaiVyl3qhuduKxGR7JwhIaAJr0sZPkFEe8HYK8gSNnwDe7ZYLCtchln0HwU2oCjw0-K4l26YO5S21wksHER2iakl6kvBDb-Cb_A==]

Sources

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Trona - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Mineralogy of evaporites: saline lake brines - Geological Digressions [geological-digressions.com]

- 6. Abstract: A REVISED MODEL FOR THE FORMATION OF TRONA DEPOSITS (2005 Salt Lake City Annual Meeting (October 16–19, 2005)) [gsa.confex.com]

- 7. search.library.brandeis.edu [search.library.brandeis.edu]

- 8. [PDF] Geochemistry and paleolimnology of the trona deposits and associated authigenic minerals of the Green River Formation of Wyoming | Semantic Scholar [semanticscholar.org]

- 9. fiveable.me [fiveable.me]

- 10. Improved Pitzer activity model for Tc(iv) solubility and hydrolysis in the Tc(iv)–Na+–K+–Ca2+–Mg2+–H+–Cl−–OH−–H2O(l) system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 12. Extension of the EQ3/6 computer codes to geochemical modeling of brines (Conference) | OSTI.GOV [osti.gov]

- 13. "Application of the Pitzer Model to Solar Salt Brine Chemistry" by Vesna Vančina, Dana R. Kester et al. [digitalcommons.uri.edu]

- 14. researchgate.net [researchgate.net]

- 15. A computer program incorporating Pitzer's equations for calculation of geochemical reactions in brines | U.S. Geological Survey [usgs.gov]

- 16. ccushub.ogci.com [ccushub.ogci.com]

- 17. ijettjournal.org [ijettjournal.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. water.usgs.gov [water.usgs.gov]

- 21. Multi-well solution mining exploitation of an evaporite mineral stratum - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of Sodium Sesquicarbonate via Polythermal Crystallization: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of sodium sesquicarbonate (Na₂CO₃·NaHCO₃·2H₂O) via the polythermal crystallization method. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the core principles, provides a detailed experimental protocol, and outlines comprehensive characterization techniques. By integrating theoretical understanding with practical, field-proven insights, this guide aims to serve as an authoritative resource for the controlled crystallization of high-purity this compound.

Introduction: The Significance of this compound

This compound, a double salt of sodium carbonate and sodium bicarbonate, is a naturally occurring mineral known as trona.[1] It presents as a white, odorless, crystalline solid with the chemical formula Na₂CO₃·NaHCO₃·2H₂O.[2] This compound is valued for its mild alkalinity, buffering capacity, and water-softening properties, making it a versatile component in a multitude of applications.

In industrial settings, it serves as a precursor in the production of soda ash (sodium carbonate), a key ingredient in glass, detergents, and chemical manufacturing.[3] Its utility extends to flue gas desulfurization, leather tanning, and as a pH regulator in swimming pools and water treatment processes. For pharmaceutical and cosmetic applications, its buffering capabilities are leveraged in bath salts and personal care products. Furthermore, it is recognized as a food additive, designated E500(iii), where it functions as an acidity regulator and raising agent.

While extensive natural deposits of trona exist, synthetic production is of significant interest to ensure a high-purity product free from the inorganic impurities often found in the mined ore.[4] Polythermal crystallization stands out as an effective method for producing large, high-purity crystals by leveraging the temperature-dependent solubility of the constituent salts.

Theoretical Framework: The Principles of Polythermal Crystallization

Polythermal crystallization is a technique that induces crystallization by changing the temperature of a saturated or supersaturated solution. The process hinges on the differential solubility of the target compound at various temperatures. For the synthesis of this compound, this involves preparing a solution saturated with sodium carbonate and sodium bicarbonate at an elevated temperature and subsequently cooling it in a controlled manner.

The Na₂CO₃-NaHCO₃-H₂O Ternary Phase System

The behavior of the crystallization process is governed by the ternary phase diagram of the sodium carbonate-sodium bicarbonate-water system. This diagram maps the solid phases that exist in equilibrium with the aqueous solution at different compositions and temperatures. The key to successful synthesis is to operate within the region of the phase diagram where this compound (trona) is the stable solid phase.

As a hot, concentrated solution is cooled, its composition will trace a path on the phase diagram. The goal of the polythermal method is to ensure this path enters and traverses the trona crystallization field, leading to the precipitation of the desired double salt, while avoiding the co-crystallization of other phases like sodium carbonate monohydrate or sodium bicarbonate.[5][6][7] The presence of other salts, such as sodium chloride, can also influence the boundaries of these crystallization fields.[8]

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale procedure for the synthesis of this compound via polythermal crystallization. The protocol is designed to be a self-validating system, where careful control of parameters ensures a high-purity product.

Materials and Equipment

-

Reagents:

-

Sodium Carbonate (Na₂CO₃), Anhydrous, ACS Grade

-

Sodium Bicarbonate (NaHCO₃), ACS Grade

-

Sodium Chloride (NaCl), ACS Grade (optional, influences crystal habit)

-

Deionized Water

-

-

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature probe

-

Heating/cooling circulator

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

A solution is prepared by dissolving sodium carbonate and sodium bicarbonate in deionized water within the jacketed reactor. A common starting point is a 2:1 molecular ratio of Na₂CO₃ to NaHCO₃.[3][4]

-

For example, to prepare approximately 1 liter of solution, one might start with solubility data at 100°C (approx. 45.5 g/100 mL for Na₂CO₃) and a lower amount of NaHCO₃ to stay within the trona crystallization field upon cooling.

-

The mixture is heated to 100°C under constant agitation until all solids are completely dissolved, ensuring a homogenous, saturated solution.[3][4]

-

-

Controlled Cooling and Crystallization:

-

The solution is then cooled from 100°C to approximately 35°C.[4] A controlled, linear cooling rate (e.g., 0.5-1.0°C/minute) is crucial. A slow cooling rate generally promotes the growth of larger, more well-defined crystals and minimizes the formation of fine particles through secondary nucleation.

-

Constant, gentle agitation (e.g., 100-200 RPM) should be maintained throughout the cooling process to ensure temperature uniformity and to keep the growing crystals suspended.

-

-

Isolation and Drying of the Product:

-

Once the final temperature of 35°C is reached, the resulting crystal slurry is immediately filtered using a Buchner funnel under vacuum.

-

The crystal cake is washed with a small amount of cold deionized water to remove the residual mother liquor.

-

The purified crystals are then dried in an oven at a low temperature, typically around 50-60°C, to remove surface moisture without inducing thermal decomposition of the dihydrate.

-

Rationale for Experimental Choices

-

Starting Temperature (100°C): This temperature ensures a high initial concentration of dissolved salts, maximizing the yield upon cooling.

-

Final Temperature (35°C): Cooling to this temperature ensures significant supersaturation is achieved, leading to a good product yield, while staying above temperatures where other hydrates of sodium carbonate might co-crystallize. Industrial processes often operate in the 30°C to 40°C range for sesquicarbonate crystallization.[9]

-

Controlled Cooling: Rapid cooling can lead to excessive nucleation, resulting in a wide crystal size distribution and the formation of small, difficult-to-filter crystals. A controlled cooling profile is paramount for achieving a uniform product.

-

Agitation: Agitation enhances heat and mass transfer, preventing localized supersaturation and promoting uniform crystal growth. However, excessive agitation can lead to crystal attrition and secondary nucleation.

Product Characterization and Quality Control

The synthesized this compound should be characterized to confirm its identity, purity, and morphology.

X-ray Diffraction (XRD)

XRD is the definitive method for confirming the crystalline phase of the product. The diffraction pattern of the synthesized material should be compared to a reference pattern for trona (this compound dihydrate). The RRUFF database provides a reference pattern for trona (ID: R050548) that can be used for this purpose. The absence of peaks corresponding to sodium carbonate monohydrate or sodium bicarbonate confirms the phase purity of the sample.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and composition of the compound. The thermal decomposition of this compound dihydrate occurs in stages:

-

Dehydration: The two molecules of water of hydration are lost.

-

Decomposition of Bicarbonate: The bicarbonate component decomposes to form sodium carbonate, water, and carbon dioxide.

The TGA curve will show distinct mass loss steps corresponding to these events. The theoretical mass loss for the complete decomposition to sodium carbonate is approximately 30.5%. DSC will show endothermic peaks associated with the energy required for dehydration and decomposition.[10]

| Thermal Event | Approximate Temperature Range (°C) | Expected Mass Loss (%) | DSC Peak |

| Dehydration | 70 - 120 | ~15.9% | Endothermic |

| Bicarbonate Decomposition | 120 - 200 | ~14.6% | Endothermic |

Note: These values are approximate and can be influenced by factors such as heating rate and atmosphere.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and size of the synthesized crystals. This compound typically crystallizes as acicular or needle-like crystals.[11] The SEM images can be used to assess the uniformity of the crystal size distribution and the effectiveness of the crystallization process in controlling crystal habit.

Conclusion

The synthesis of this compound via polythermal crystallization is a robust and controllable method for producing a high-purity product. Success hinges on a thorough understanding of the Na₂CO₃-NaHCO₃-H₂O phase system and meticulous control over key process parameters, particularly the cooling profile and agitation. By following the detailed protocol and employing the characterization techniques outlined in this guide, researchers and drug development professionals can reliably produce this compound with the desired specifications for their applications. The self-validating nature of the described protocols, grounded in fundamental chemical engineering principles, ensures a reproducible and scalable synthesis.

References

-

Study of the Process of Obtaining this compound from Na2CO3 and NaHCO3 in Liquid-Phase Mode. (2023). International Journal of Inclusive and Sustainable Education. [Link]

-

Jagniecki, J., et al. (2015). pCO2 vs temperature phase diagram showing the relationship of the mineral phases trona, nahcolite, and natron. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10791, this compound. PubChem. [Link]

-

Journal of the Chemical Society, Faraday Transactions. (n.d.). Thermal decomposition of solid this compound, Na2CO3·NaHCO3·2H2O. RSC Publishing. [Link]

-

TG-DTG-DSC curves of NaHCO 3 (a) and Na 2 CO 3 (b). ResearchGate. [Link]

- Hirschkind, W. (1921). Preparation of this compound. U.S.

-

Solid Phases and Their Solubilities in the System Na 2 CO 3 + NaHCO 3 + Ethylene Glycol + Water from (50 to 90) °C. ResearchGate. [Link]

-

Main Factors Influencing the Crystal Size Distribution from a Batch Cooling Crystallizer. (2005). ResearchGate. [Link]

-

Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. (2017). National Institutes of Health. [Link]

-

Thermal Decomposition of this compound. Datapdf. [Link]

-

Projected ternary phase diagram of sodium bicarbonate, sodium carbonate and water with the three eutectic solubility lines. ResearchGate. [Link]

- Copenhafer, W. C., et al. (2009). Production of this compound and sodium carbonate monohydrate. U.S.

-

Solubility of NaHCO 3 in water at different temperatures. ResearchGate. [Link]

-

Solubility of Sodium Carbonate in Water: Temperature ºc. Scribd. [Link]

-

Study of the Process of Obtaining this compound from Na2CO3 and NaHCO3 in Liquid-Phase Mode. (2023). International Journal of Inclusive and Sustainable Education. [Link]

-